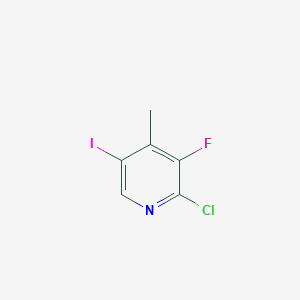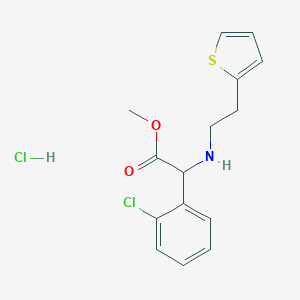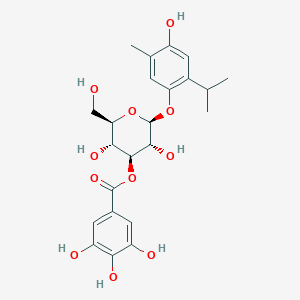
Acide 4-Boc-amino-2,2-diméthylbutyrique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Boc-amino-2,2-dimethylbutyric acid is a PROTAC linker . It is composed of alkyl chains and can be used to synthesize a range of PROTACs .
Synthesis Analysis
The synthesis of 4-Boc-amino-2,2-dimethylbutyric acid involves the use of alkyl chains . It is used as a linker in the creation of various PROTACs .Molecular Structure Analysis
The molecular structure of 4-Boc-amino-2,2-dimethylbutyric acid is represented by the formula C11H21NO4 . Its exact mass is 231.15 and its molecular weight is 231.29 .Chemical Reactions Analysis
As a PROTAC linker, 4-Boc-amino-2,2-dimethylbutyric acid plays a crucial role in the formation of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Physical and Chemical Properties Analysis
4-Boc-amino-2,2-dimethylbutyric acid has a molecular weight of 231.29 . Its chemical formula is C11H21NO4 . The compound is a white to off-white solid .Applications De Recherche Scientifique
Modification structurale des produits naturels
Acide 4-Boc-amino-2,2-diméthylbutyrique : est utilisé dans la modification structurale des produits naturels. En introduisant des acides aminés dans les produits naturels, les chercheurs visent à améliorer la solubilité, à renforcer l'activité et à minimiser les effets secondaires. La structure de ce composé permet la création de dérivés présentant des activités pharmacologiques potentielles .
Chimie verte
Dans la poursuite de voies de synthèse respectueuses de l'environnement, l'this compound sert de réactif clé pour la protection BOC des amines. Ce processus est crucial en chimie verte, car il évite l'utilisation de solvants et de catalyseurs nocifs, s'alignant sur les principes de la technologie durable .
Synthèse de l'espaceur PROTAC
Ce composé est un élément central dans la synthèse des PROTAC (chimères de ciblage de la protéolyse). Les PROTAC sont des molécules conçues pour dégrader des protéines spécifiques dans les cellules, et l'this compound fournit la structure d'espaceur nécessaire pour faciliter ce processus .
Synthèse et développement de médicaments
La structure chimique de l'this compound en fait un élément constitutif essentiel dans la synthèse de médicaments. Son groupe BOC protecteur est essentiel dans la construction progressive de molécules complexes, souvent observée dans le développement de nouveaux produits pharmaceutiques .
Molécules biologiquement actives
En raison de sa polyvalence, l'this compound se retrouve fréquemment dans les molécules biologiquement actives. Sa présence dans un composé peut influencer considérablement l'activité biologique, ce qui en fait un sujet d'intérêt en biochimie et en pharmacologie .
Amélioration des propriétés pharmacologiques
Les chercheurs utilisent l'this compound pour améliorer les propriétés pharmacologiques des composés. Son incorporation peut conduire à une meilleure efficacité et à une toxicité réduite des agents thérapeutiques .
Mécanisme D'action
Target of Action
4-Boc-amino-2,2-dimethylbutyric acid is primarily used as a PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to degrade a specific target protein . The primary targets of this compound are therefore the proteins that are intended to be degraded by the PROTAC.
Mode of Action
The compound acts as a linker in PROTACs, connecting a ligand for an E3 ubiquitin ligase with a ligand for the target protein . This brings the target protein in close proximity to the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome .
Biochemical Pathways
The key biochemical pathway involved in the action of 4-Boc-amino-2,2-dimethylbutyric acid is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By using this compound as a linker in PROTACs, specific proteins can be targeted for degradation, thereby influencing the pathways in which these proteins are involved.
Result of Action
The result of the action of 4-Boc-amino-2,2-dimethylbutyric acid is the selective degradation of target proteins . This can lead to a variety of cellular effects, depending on the function of the degraded protein. For example, if the target protein is a key player in a disease pathway, its degradation could potentially lead to therapeutic benefits.
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
4-Boc-amino-2,2-dimethylbutyric acid is involved in biochemical reactions as a PROTAC linker . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The nature of these interactions is such that PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Cellular Effects
The effects of 4-Boc-amino-2,2-dimethylbutyric acid on various types of cells and cellular processes are primarily through its role in the synthesis of PROTACs . By facilitating the degradation of target proteins, it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 4-Boc-amino-2,2-dimethylbutyric acid is through its role as a PROTAC linker . It enables the formation of PROTACs that bind to an E3 ubiquitin ligase and a target protein, leading to the degradation of the target protein .
Propriétés
IUPAC Name |
2,2-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-10(2,3)16-9(15)12-7-6-11(4,5)8(13)14/h6-7H2,1-5H3,(H,12,15)(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWMVVJUXUMIAAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(C)(C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153039-17-9 |
Source


|
| Record name | 4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2,2-dimethylbutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=153039-17-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B115146.png)

![7-(Trifluoromethyl)imidazo[2,1-B]benzothiazole-2-carboxylic acid ethyl ester](/img/structure/B115153.png)
![4-[(4-Chlorophenyl)thio]thiophene-3-carboxylic acid](/img/structure/B115154.png)
![4-[2-(Tert-butylamino)-1-hydroxyethyl]phenol](/img/structure/B115159.png)
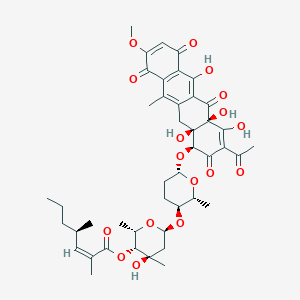
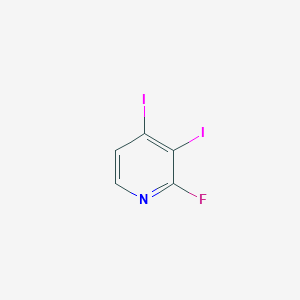
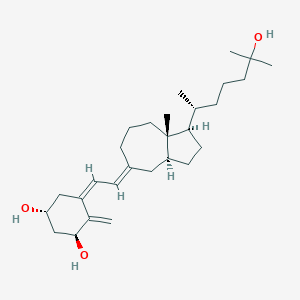
![(Propane-1,3-diyl)bis[chloro(dimethyl)stannane]](/img/structure/B115173.png)
